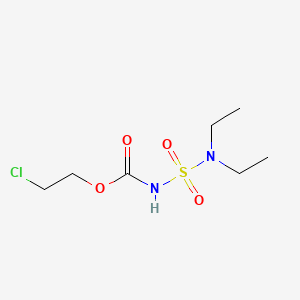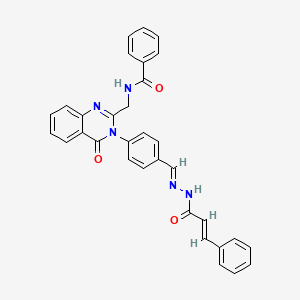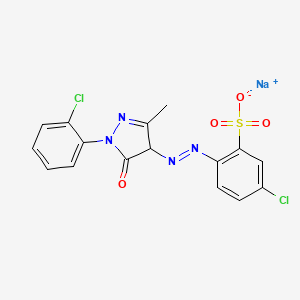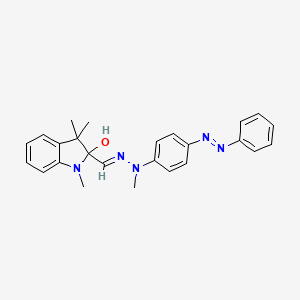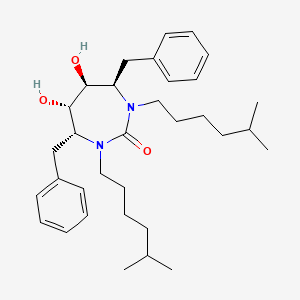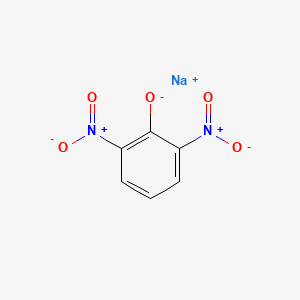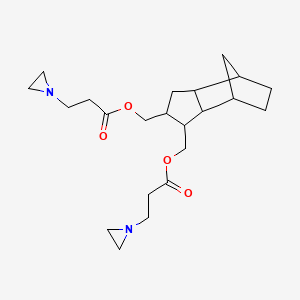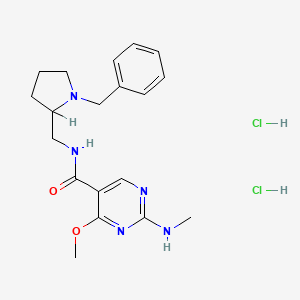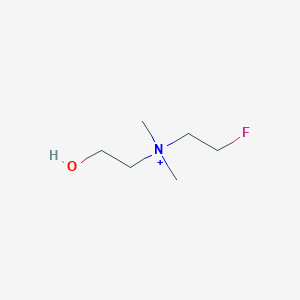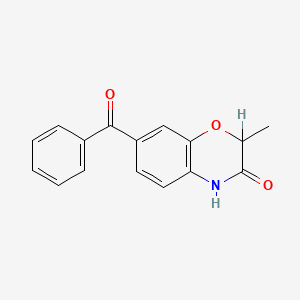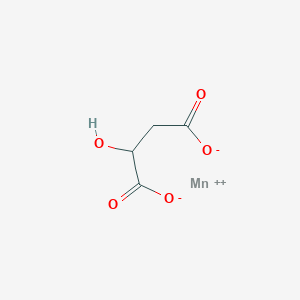
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety, an aminocarbonyl group, and a 4-chlorophenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester typically involves the esterification of benzoic acid with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The aminocarbonyl group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester exerts its effects involves interactions with specific molecular targets. The ester and aminocarbonyl groups can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The chlorophenyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-chlorophenyl ester: Lacks the aminocarbonyl group, making it less versatile in certain reactions.
Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester: Similar structure but without the chlorine atom, which may affect its reactivity and applications.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester is unique due to the presence of both the aminocarbonyl and chlorophenyl groups
Eigenschaften
CAS-Nummer |
88599-62-6 |
|---|---|
Molekularformel |
C14H10ClNO4 |
Molekulargewicht |
291.68 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10ClNO4/c15-9-5-7-10(8-6-9)19-13(17)11-3-1-2-4-12(11)20-14(16)18/h1-8H,(H2,16,18) |
InChI-Schlüssel |
SYIFAVZVJRMWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


